molecular formula C24H21ClN8O3 B11665317 4-[(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11665317
M. Wt: 504.9 g/mol
InChI Key: UKDYGVWVXJLELG-CVKSISIWSA-N
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Description

4-[(2E)-2-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a variety of functional groups, including a furan ring, a triazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting with the preparation of the furan and triazine intermediates. The key steps include:

    Formation of the furan intermediate: This involves the reaction of 4-chloro-3-nitrobenzaldehyde with a suitable furan precursor under acidic or basic conditions.

    Synthesis of the triazine ring: This can be achieved by reacting cyanuric chloride with aniline and pyrrolidine under controlled temperature and pH conditions.

    Condensation reaction: The final step involves the condensation of the furan intermediate with the triazine intermediate in the presence of a hydrazine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chlorine atom could yield a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential medicinal properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is not well understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[(2E)-2-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE: This compound is unique due to its combination of functional groups and structural features.

    Other triazine derivatives: Compounds with similar triazine cores but different substituents may exhibit different properties and applications.

    Furan derivatives: Compounds with furan rings and different substituents may also be of interest for comparison.

Uniqueness

The uniqueness of 4-[(2E)-2-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H21ClN8O3

Molecular Weight

504.9 g/mol

IUPAC Name

2-N-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H21ClN8O3/c25-19-10-8-16(14-20(19)33(34)35)21-11-9-18(36-21)15-26-31-23-28-22(27-17-6-2-1-3-7-17)29-24(30-23)32-12-4-5-13-32/h1-3,6-11,14-15H,4-5,12-13H2,(H2,27,28,29,30,31)/b26-15+

InChI Key

UKDYGVWVXJLELG-CVKSISIWSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])NC5=CC=CC=C5

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])NC5=CC=CC=C5

Origin of Product

United States

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